molecular formula C24H20N4O3S2 B303500 2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No. B303500
M. Wt: 476.6 g/mol
InChI Key: PRVBAHPUVYGBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of various kinases, including EGFR, HER2, and VEGFR, which are involved in the development of cancer. Additionally, this compound has been shown to inhibit the activity of various inflammatory cytokines, including TNF-α and IL-6, which are involved in the development of various inflammatory disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide has various biochemical and physiological effects, including:
1. Anti-cancer effects: This compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
2. Anti-inflammatory effects: This compound has been shown to reduce inflammation and inhibit the production of various inflammatory cytokines.
3. Neuroprotective effects: Studies have shown that this compound has potential applications in the treatment of various neurological disorders due to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide in lab experiments include its potential applications in various scientific fields, including cancer research, neurological disorders, and inflammation. Additionally, this compound has shown promising results in various preclinical studies.
The limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide. Some of the key areas for future research include:
1. Clinical Trials: Further studies are needed to determine the safety and efficacy of this compound in humans.
2. Combination Therapy: Studies have shown that this compound has potential applications in combination therapy with other drugs for the treatment of various diseases.
3. Structural Modifications: Further studies are needed to determine the effects of structural modifications on the activity of this compound.
4. Drug Delivery Systems: Studies are needed to develop effective drug delivery systems for this compound to improve its bioavailability and efficacy.
In conclusion, 2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a promising compound that has potential applications in various scientific fields. Further studies are needed to determine its safety and efficacy in humans and to explore its potential applications in combination therapy and drug delivery systems.

Synthesis Methods

The synthesis of 2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide involves a multi-step process that includes the reaction of 2-chloroacetamide with 6-ethoxy-1,3-benzothiazol-2-amine, followed by the reaction of the resulting product with 3-cyano-6-(4-methoxyphenyl)-2-pyridinethiol in the presence of a base. The final product is obtained after purification and isolation.

Scientific Research Applications

2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide has been extensively studied for its potential applications in various scientific fields. Some of the key research areas include:
1. Cancer Research: This compound has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer.
2. Neurological Disorders: Studies have shown that this compound has potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Inflammation: This compound has anti-inflammatory properties and has been studied for its potential applications in the treatment of various inflammatory disorders.

properties

Product Name

2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

Molecular Formula

C24H20N4O3S2

Molecular Weight

476.6 g/mol

IUPAC Name

2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C24H20N4O3S2/c1-3-31-18-9-11-20-21(12-18)33-24(27-20)28-22(29)14-32-23-16(13-25)6-10-19(26-23)15-4-7-17(30-2)8-5-15/h4-12H,3,14H2,1-2H3,(H,27,28,29)

InChI Key

PRVBAHPUVYGBBP-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=C(C=CC(=N3)C4=CC=C(C=C4)OC)C#N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=C(C=CC(=N3)C4=CC=C(C=C4)OC)C#N

Origin of Product

United States

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